6,11-Dihydrodibenzo[b,e]oxepin-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dihydrodibenzo[b,e]oxepin-11-ol is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol This compound is known for its structural complexity, featuring a dibenzoxepin core, which is a seven-membered ring fused to two benzene rings
Vorbereitungsmethoden
The synthesis of 6,11-Dihydrodibenzo[b,e]oxepin-11-ol involves several steps. One common method includes the reaction of an aldehyde with chloroform and an aqueous base to form an α-hydroxy dicarboxylic acid. This intermediate is then cyclized and reduced to yield the desired oxepin compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through careful control of reaction conditions.
Analyse Chemischer Reaktionen
6,11-Dihydrodibenzo[b,e]oxepin-11-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation and various bases for cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,11-Dihydrodibenzo[b,e]oxepin-11-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential antimicrobial properties.
Industry: Its derivatives are used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of 6,11-Dihydrodibenzo[b,e]oxepin-11-ol involves its interaction with specific molecular targets. For instance, its derivatives, such as olopatadine, act as selective histamine H1-receptor antagonists, inhibiting the release of inflammatory mediators like leukotrienes and thromboxanes . This inhibition helps in reducing allergic responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
6,11-Dihydrodibenzo[b,e]oxepin-11-ol can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C14H12O2 |
---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
6,11-dihydrobenzo[c][1]benzoxepin-11-ol |
InChI |
InChI=1S/C14H12O2/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2 |
InChI-Schlüssel |
USEUIZFNMZIVML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.